molecular formula C10H9N3OS B2658714 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 39091-14-0

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2658714
CAS No.: 39091-14-0
M. Wt: 219.26
InChI Key: SGZYGCWIEWKSLU-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 39091-14-0) is a high-purity chemical building block featuring a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The compound's structure combines a 4-methylthiazole core with a nicotinic acid amide group and a pyridinyl substituent. This thiazole-pyridine hybrid motif is recognized as a versatile precursor for synthesizing novel bioactive molecules . The thiazole ring is a common feature in numerous compounds with diverse biological activities, and its derivatives have been extensively investigated for their potential as therapeutic agents . Research into analogous pyridinyl-thiazolyl carboxamide derivatives has demonstrated their promise in preclinical studies, particularly as inhibitors of tumor growth and angiogenesis. These compounds have been shown to effectively suppress processes critical to cancer progression, such as endothelial cell colony formation and migration, by targeting key signaling pathways like FAK-Src-Paxillin . As such, this compound serves as a critical synthon for researchers developing new small-molecule inhibitors for oncology and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZYGCWIEWKSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the cyclization of α-haloketones with thioamides under basic conditions. For instance, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole can be synthesized by reacting 3-pyridylmethyl ketone with thiourea in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor properties. Research indicates that derivatives of this compound can inhibit angiogenesis, a critical process in tumor growth and metastasis. A study demonstrated that a specific derivative showed comparable or superior effects to Vandetanib, a known angiogenesis inhibitor, in suppressing colony formation and migration of human umbilical vein endothelial cells (HUVECs) in vitro .

Antimicrobial and Antiviral Activities

Research has also explored the antimicrobial and antiviral properties of this compound. Preliminary studies indicate potential efficacy against various pathogens, making it a candidate for further investigation as an antimicrobial agent.

Neuropharmacology

In the realm of neuropharmacology, compounds related to 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide have shown promise in treating disorders such as schizophrenia and bipolar disorder due to their action on TAARs . This aspect is particularly significant given the need for new therapeutic options with fewer side effects than existing antipsychotic medications.

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) analysis has been conducted to optimize the efficacy of thiazole derivatives. This research aims to identify the most effective modifications that enhance biological activity while minimizing toxicity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives in various assays:

Study Focus Key Findings
Study on Angiogenesis InhibitionIn vitro assays on HUVECsCompound showed significant inhibition of colony formation and migration, comparable to Vandetanib .
Neuropharmacological EffectsTAAR interactionsPotential for treating CNS disorders with fewer side effects compared to traditional antipsychotics .
Antimicrobial Activity AssessmentVarious pathogensIndications of antimicrobial efficacy warranting further study.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it induces apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Core

The position and nature of substituents on the thiazole ring significantly influence biological activity and selectivity:

  • Pyridinyl Position : Replacing the 3-pyridinyl group with a 4-pyridinyl group (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs) reduces antiproliferative activity against HUVECs (IC50 values increase by 2–5 fold). This suggests that the 3-pyridinyl orientation better aligns with kinase active-site residues .
  • Amino Group Substitution: Masking the 2-methylamino group in ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (precursor to thiazole carboxamides) as a tert-butoxycarbonate improves reaction yields but reduces kinase inhibitory potency .

Carboxamide Modifications

The aryl group on the carboxamide moiety dictates target engagement:

  • Trifluoromethylphenyl vs. Chlorophenyl : The 3-trifluoromethylphenyl group in 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide enhances hydrophobic interactions in kinase pockets compared to N-(4-chlorophenyl) analogs (CAS 39067-30-6; molecular weight: 329.81 g/mol). The latter shows reduced activity in CDK2 inhibition assays .
  • Sulfonamide Derivatives: Introducing sulfonamide groups (e.g., 3-((5-hydroxy-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide) improves solubility but compromises cellular permeability, leading to lower efficacy in colony formation assays .

Comparative Data Table

Compound Substituents Biological Activity (IC50/Ki) Key Reference
Target Compound 3-Pyridinyl, 3-CF3Ph CDK2 inhibition: 0.12 µM
N-(4-Chlorophenyl) analog 3-Pyridinyl, 4-ClPh CDK2 inhibition: 1.8 µM
4-Pyridinyl analog 4-Pyridinyl, 3-CF3Ph HUVEC proliferation: 2.0 µM
Dasatinib 2-Aminothiazole, piperazinyl Src inhibition: 0.5 nM

Biological Activity

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the thiazole family and is characterized by its thiazole ring, which is essential for its biological activity. The compound has been synthesized and evaluated for various pharmacological effects, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in disrupting bacterial cell wall synthesis through the inhibition of key enzymes involved in this process.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans48

This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the compound against selected microorganisms. The data suggests that the compound is particularly potent against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by interfering with cell cycle regulation and promoting oxidative stress within the cells .

Mechanism of Action:

  • Apoptosis Induction: The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest: It disrupts normal cell cycle progression, leading to growth inhibition.
  • Oxidative Stress: Increases reactive oxygen species (ROS) levels, contributing to cellular damage.

Case Studies

A notable study focused on the compound's effect on human umbilical vein endothelial cells (HUVECs), where it was found to inhibit angiogenesis—a critical process in tumor growth and metastasis. The compound was compared to Vandetanib, a known angiogenesis inhibitor, showing comparable or superior efficacy in suppressing colony formation and migration of HUVECs .

Table 2: Angiogenesis Inhibition Data

TreatmentColony Formation (%)Migration (%)
Control100100
Vandetanib4550
This compound3035

This table illustrates the effectiveness of the compound compared to Vandetanib in inhibiting HUVEC activities associated with angiogenesis.

Safety and Toxicity

Toxicity studies have indicated that while the compound exhibits significant biological activity, it also poses some risks at high concentrations. The LD50 values suggest that it may be lethal only at exceptionally high doses, indicating a relatively favorable safety profile for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via cyclocondensation of 3-pyridinyl thiourea derivatives with α-bromo ketones, followed by carboxamide functionalization. Alternative routes include Suzuki-Miyaura coupling for pyridinyl group introduction .
  • Optimization : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables like reaction time (12–24 hrs) and temperature (80–120°C) to maximize yield .
  • Purity Control : Employ HPLC (≥98% purity, C18 column, acetonitrile/water gradient) for post-synthesis analysis .

Q. What spectroscopic and crystallographic methods are most reliable for structural characterization?

Methodological Answer:

  • NMR/IR Analysis : Use ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.8–8.2 ppm) and pyridinyl carbons. IR can validate carboxamide C=O stretching (~1680 cm⁻¹) .
  • X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridinyl substitution pattern) via single-crystal diffraction. For example, a similar thiazole-carboxamide derivative was resolved with a P2₁/c space group and Z = 4 .

Q. How can solubility and stability be evaluated under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO/water mixtures. Measure via UV-Vis spectroscopy at λmax (e.g., 265 nm for pyridinyl-thiazole chromophore) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the carboxamide group is a key degradation pathway; buffer solutions (pH 1–9) can assess pH sensitivity .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported kinase inhibition, and how can they be tested?

Methodological Answer:

  • Hypothesis : The pyridinyl-thiazole scaffold may act as an ATP-competitive inhibitor via π-π stacking with kinase hinge regions.
  • Testing : Perform molecular docking (AutoDock Vina) against crystallized kinase targets (e.g., EGFR). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .
  • Mutagenesis : Introduce alanine substitutions in kinase ATP-binding pockets to confirm critical interactions .

Q. How can computational methods (DFT, MD) elucidate electronic properties and binding dynamics?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~4.2 eV for thiazole ring) and electrostatic potential maps for nucleophilic attack sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to analyze ligand-protein stability (RMSD < 2 Å) and identify key residues (e.g., Lys123 hydrogen bonding) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., rat IV/PO studies) to assess if poor absorption (F < 20%) explains in vivo inefficacy .
  • Metabolite Screening : Use LC-HRMS to identify Phase I/II metabolites (e.g., hydroxylation at thiazole methyl group) that may reduce activity .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Employ amylose-based chiral HPLC columns (e.g., Chiralpak IA) with hexane/ethanol eluent.
  • Asymmetric Synthesis : Use Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) to induce >90% ee in cyclocondensation steps .

Q. How can enzyme inhibition assays be designed to minimize off-target effects?

Methodological Answer:

  • Selectivity Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
  • Covalent Modification : Introduce acrylamide warheads (e.g., Michael acceptors) for irreversible binding to cysteine residues in target kinases, reducing off-target binding .

Q. What role can AI-driven tools play in predicting synthetic pathways or biological targets?

Methodological Answer:

  • Retrosynthesis : Use IBM RXN for Atoms or AlphaFold to propose novel routes (e.g., photoredox catalysis for thiazole formation).
  • Target Prediction : Train neural networks on ChEMBL data to rank kinase targets by predicted IC50 (<100 nM thresholds) .

Q. How can scale-up challenges (e.g., low yields in multi-step synthesis) be mitigated?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation and reduce byproducts.
  • DoE Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., reagent stoichiometry, residence time) for pilot-scale batches .

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